N-benzyl-2-(2,6-dimethylphenoxy)acetamide
Description
N-Benzyl-2-(2,6-dimethylphenoxy)acetamide is an acetamide derivative featuring a benzyl group attached to the nitrogen atom and a 2,6-dimethylphenoxy moiety at the α-position of the acetamide backbone. The 2,6-dimethylphenoxy group is a critical structural feature that influences lipophilicity, molecular conformation, and target binding, as seen in related compounds .
Properties
IUPAC Name |
N-benzyl-2-(2,6-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-6-8-14(2)17(13)20-12-16(19)18-11-15-9-4-3-5-10-15/h3-10H,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNOAKGBPVYRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,6-dimethylphenoxy)acetamide typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with benzylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-benzyl-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
The phenoxy ring’s substitution pattern significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Chlorine vs. In contrast, the 2,6-dimethyl group increases lipophilicity, which may improve membrane permeability .
- Sulfamoyl vs. Benzyl Groups : The sulfamoylphenyl derivative (MW 334.39) likely has higher aqueous solubility compared to the benzyl-substituted target compound, making it more suitable for therapeutic applications .
Modifications on the Acetamide Backbone and N-Substituents
Variations in the acetamide chain and N-substituents alter pharmacological profiles:
Key Observations :
- Stereochemistry and Branching : Compound III’s stereospecific Na⁺ channel blockade (IC₅₀ 15 µM) highlights the importance of chiral centers and alkyl chain length in use-dependent activity .
- N-Substituent Lipophilicity : The diethylphenyl group in enhances hydrophobicity, favoring pesticidal activity, whereas the benzyl group in the target compound balances lipophilicity and aromatic interactions.
Pharmacological and Functional Comparisons
Sodium Channel Blocking Activity
Several phenoxy-acetamide analogs exhibit voltage- and use-dependent Na⁺ channel blockade, a mechanism relevant to antimyotonic and antiarrhythmic therapies:
Key Findings :
- The 2,6-dimethylphenoxy group in Compound III reduces tonic block potency but enhances use-dependent block, suggesting that the target compound may share this profile .
- Stereoselectivity observed in analogs (e.g., R-(-) isomers of Me7 being 30x more potent than Mexiletine) underscores the need for chiral resolution in the target compound’s development .
Crystallographic and Conformational Analysis
Crystal structures reveal how substituents influence molecular packing and hydrogen bonding:
Key Insights :
- Smaller dihedral angles (e.g., 27.17° in ) may facilitate planar conformations, optimizing binding to flat protein pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
